molecular formula C15H9F2NO2 B2564989 1H-indol-4-yl 2,6-difluorobenzoate CAS No. 239080-90-1

1H-indol-4-yl 2,6-difluorobenzoate

Cat. No.: B2564989
CAS No.: 239080-90-1
M. Wt: 273.239
InChI Key: ACDQAWMOZPWYGF-UHFFFAOYSA-N
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Description

1H-indol-4-yl 2,6-difluorobenzoate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-4-yl 2,6-difluorobenzoate typically involves the esterification of 1H-indole-4-carboxylic acid with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-indol-4-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different indole derivatives .

Scientific Research Applications

1H-indol-4-yl 2,6-difluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-indol-4-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indol-3-yl benzoate
  • 1H-indol-5-yl 2,6-difluorobenzoate
  • 1H-indol-4-yl 3,5-difluorobenzoate

Uniqueness

1H-indol-4-yl 2,6-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and difluorobenzoate moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Biological Activity

1H-indol-4-yl 2,6-difluorobenzoate (CAS No. 239080-90-1) is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The indole structure is prevalent in many natural products and has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

The synthesis of this compound typically involves the esterification of 1H-indole-4-carboxylic acid with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. This compound exhibits significant chemical reactivity due to the presence of fluorine atoms, which can enhance its binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The indole moiety can modulate enzyme activities and receptor interactions, potentially leading to inhibition or activation of various biochemical pathways. The fluorine atoms contribute to the compound's stability and enhance its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against several pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections.

Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurological disorders.

Research Findings

The following table summarizes key findings from research studies on the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
NeuroprotectivePotential protective effects in neurodegenerative models.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuroprotective Mechanisms : Research conducted on neuronal cell lines suggested that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Properties

IUPAC Name

1H-indol-4-yl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c16-10-3-1-4-11(17)14(10)15(19)20-13-6-2-5-12-9(13)7-8-18-12/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQAWMOZPWYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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